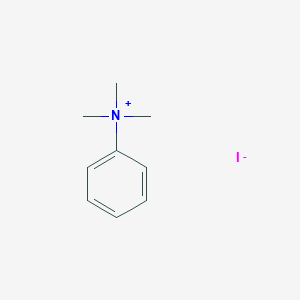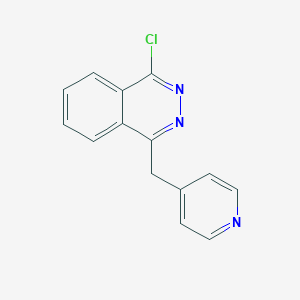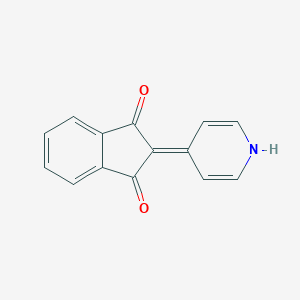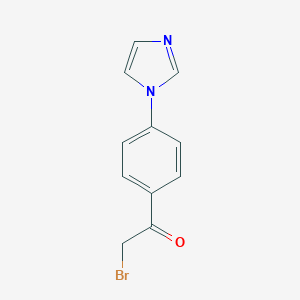![molecular formula C12H20N2O7 B029378 1,2,3,4-丁烷四醇,1-[5-[(2S,3R)-2,3,4-三羟基丁基]-2-吡嗪基]-, (1R,2S,3R)- CAS No. 17460-13-8](/img/structure/B29378.png)
1,2,3,4-丁烷四醇,1-[5-[(2S,3R)-2,3,4-三羟基丁基]-2-吡嗪基]-, (1R,2S,3R)-
描述
2,5-Deoxyfructosazine is a pyrazine derivative that can be found in cured tobacco and is used as a flavoring agent in the food and tobacco industry. Pyrazines, including 2,5-deoxyfructosazine, can be produced either by pyrolytic decomposition of natural compounds or by the reaction of sugars with alcoholic ammonia. 2,5-Deoxyfructosazine is also formed by the breakdown of D-glucosamine at neutral pH. Like glucosamine, 2,5-deoxyfructosazine has DNA strand breakage activity and strongly inhibits IL-2 production by Jurkat cells stimulated with phytohemagglutinin (IC50 = ~1.25 mM).
科学研究应用
Synthesis of Deoxyfructosazine
Deoxyfructosazine (DOF) can be synthesized from D-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst . This efficient one-pot dehydration process converts D-glucosamine hydrochloride into 2-(D-arabino-1’,2’,3’,4’-tetrahydroxybutyl)-5-(D-erythro-2’‘,3’‘,4’'-trihydroxybutyl)pyrazine (deoxyfructosazine, DOF) and 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine (fructosazine, FZ) .
Use in Food Industry
Deoxyfructosazine and its derivatives are non-volatile polyhydroxyalkyl pyrazines with various applications. They can be used as flavoring agents in the food industry .
Biorefinery Research
Ternary deep eutectic solvents (TDESs) comprising choline chloride (ChCl), glycerol, and L-arginine have been synthesized as catalysts and solvents for the conversion of D-glucosamine into deoxyfructosazine . This research is part of the broader field of biorefinery, which focuses on the production of fuels and value-added platform chemicals from renewable, bio-sourced feedstocks .
Pharmacological Action and Physiological Effects
The aromatic heterocyclic compounds obtained from the synthesis of deoxyfructosazine have shown potential pharmacological action and physiological effects . However, the specific details of these effects are not provided in the available resources.
作用机制
Deoxyfructosazine, also known as 1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-, is a compound of significant interest in the pharmaceutical and food industries . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound shows potential pharmacological action and physiological effects
Mode of Action
It’s synthesized from D-glucosamine hydrochloride through an efficient one-pot dehydration process . The compound’s interaction with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Deoxyfructosazine is a derivative of D-glucosamine, an important multipurpose cell metabolite. D-glucosamine is a precursor of glycolipids and glycoproteins, a regulator of glucose transport, and a substrate for the O-GlcNAc (N-acetyl-D-glucosamine) signaling pathway
Result of Action
Deoxyfructosazine has been reported to have potential pharmacological action and physiological effects . For instance, D-glucosamine derivatives, including Deoxyfructosazine, were found to be more effective inhibitors of IL-2 release from PHA-activated T cells than D-glucosamine . This suggests that Deoxyfructosazine could have immunomodulatory properties.
Action Environment
The action, efficacy, and stability of Deoxyfructosazine can be influenced by various environmental factors. For example, the synthesis of Deoxyfructosazine from D-glucosamine hydrochloride is influenced by factors such as GlcNH2 concentrations, reaction temperature, reaction time, additives, and co-solvents .
属性
IUPAC Name |
(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDICDJCXVZLIP-VSSNEEPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169857 | |
| Record name | Deoxyfructosazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17460-13-8 | |
| Record name | Deoxyfructosazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyfructosazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of deoxyfructosazine?
A1: The molecular formula of deoxyfructosazine is C12H20N2O8, and its molecular weight is 320.3 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic techniques have been used to characterize deoxyfructosazine?
A2: Deoxyfructosazine has been characterized using a variety of spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and confirm the presence of specific functional groups in deoxyfructosazine. [, , , , , , , , ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide information on the molecular weight and fragmentation patterns of deoxyfructosazine. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and their vibrations within the molecule. []
Q3: How is deoxyfructosazine typically formed?
A3: Deoxyfructosazine is a product of the Maillard reaction, primarily formed through the condensation of glucosamine or fructose with ammonium formate. [, , , , , , ]
Q4: What are some alternative synthesis routes for deoxyfructosazine?
A4: Several alternative methods for synthesizing deoxyfructosazine have been explored, including:
- Direct conversion from chitin biomass. This method uses chitin, a naturally abundant polysaccharide, as a starting material. []
- Arylboronic acid-catalyzed upgrade of glucosamines. This method utilizes arylboronic acids as catalysts to convert glucosamines into deoxyfructosazine. [, ]
- Deep eutectic solvents (DESs) as catalysts. DESs, which are considered environmentally friendly, can catalyze the self-condensation of D-glucosamine to produce deoxyfructosazine. [, ]
- Basic ionic liquids as dual solvent-catalysts. Ionic liquids can act as both solvents and catalysts in the conversion of glucosamine hydrochloride to deoxyfructosazine. [, , ]
Q5: Can the synthesis of deoxyfructosazine be controlled to favor specific isomers?
A5: Yes, the reaction conditions can influence the isomeric ratio of deoxyfructosazine. For example, the reaction of glucose with ammonium formate predominantly yields the 6-isomer of deoxyfructosazine, while fructose as a starting material favors the formation of the 2,5-isomer. [] Additives like boric acid can significantly enhance the yield of the 2,5-isomer. []
Q6: What are some potential applications of deoxyfructosazine?
A6: Deoxyfructosazine exhibits potential in various applications:
- Tobacco flavoring: Deoxyfructosazine has been investigated as a potential flavoring agent in tobacco products, where it can enhance aroma, reduce irritation, and improve aftertaste. [, ]
- Antimicrobial activity: Studies have shown that deoxyfructosazine, especially in the presence of iron, exhibits antibacterial activity against certain strains of E. coli. [, ]
- Biomedical applications: Researchers are exploring the use of deoxyfructosazine-derived fluorescent carbon dots as probes for targeted bacterial killing and cancer therapy. [, , ]
Q7: How is deoxyfructosazine typically analyzed and quantified?
A7: Common analytical techniques for analyzing and quantifying deoxyfructosazine include:
- High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to separate and quantify deoxyfructosazine in various matrices, including tobacco and reaction mixtures. [, , ]
- Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this technique allows for the identification and quantification of deoxyfructosazine after derivatization, often using silylation. [, , ]
Q8: What are some challenges in the analysis of deoxyfructosazine?
A8: Challenges in deoxyfructosazine analysis can include its relatively low concentration in complex matrices like tobacco. Additionally, the presence of isomers requires methods with sufficient resolution for accurate quantification. [, ]
Q9: What is known about the stability and degradation of deoxyfructosazine?
A9: Deoxyfructosazine can degrade at high temperatures. Thermal analysis shows decomposition starting around 220 °C, with significant weight loss at 320 °C. [] In aqueous solutions, it can degrade under stressed conditions, leading to the formation of compounds like 5-hydroxymethylfurfural and other pyrazine derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)